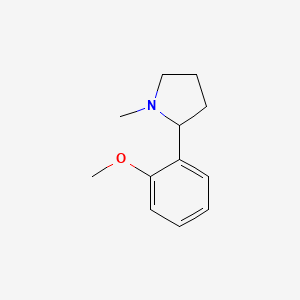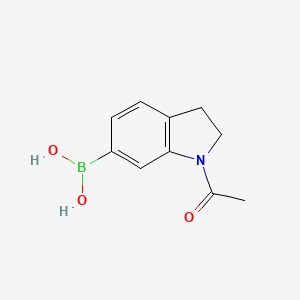
(1-Acetylindolin-6-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetylindolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates
Méthodes De Préparation
The synthesis of (1-Acetylindolin-6-yl)boronic acid typically involves the use of boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of boronic acid derivatives .
Analyse Des Réactions Chimiques
(1-Acetylindolin-6-yl)boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One of the most well-studied reactions is the cis-diol conjugation, where boronic acids react with diols to form cyclic boronate esters . This reaction is reversible and can be used in dynamic click chemistry applications. Common reagents used in these reactions include bases such as sodium hydroxide and catalysts like palladium . The major products formed from these reactions are typically boronate esters and other boron-containing compounds.
Applications De Recherche Scientifique
(1-Acetylindolin-6-yl)boronic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, boronic acids are employed in the manipulation and labeling of proteins, as well as in the development of therapeutic agents . In medicine, boronic acids have been explored for their potential as enzyme inhibitors and drug delivery systems . Additionally, boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules .
Mécanisme D'action
The mechanism of action of (1-Acetylindolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by forming cyclic boronate esters . The formation of these esters can interfere with the normal function of the target molecules, leading to inhibition or modulation of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and therapeutic agents.
Comparaison Avec Des Composés Similaires
(1-Acetylindolin-6-yl)boronic acid can be compared to other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While all these compounds share the common boronic acid functional group, (1-Acetylindolin-6-yl)boronic acid is unique due to its indole-based structure, which imparts distinct chemical and biological properties . Similar compounds include phenylboronic acid, benzylboronic acid, and other arylboronic acids . The indole moiety in (1-Acetylindolin-6-yl)boronic acid provides additional opportunities for interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12BNO3 |
|---|---|
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
(1-acetyl-2,3-dihydroindol-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-2-3-9(11(14)15)6-10(8)12/h2-3,6,14-15H,4-5H2,1H3 |
Clé InChI |
SPZMAVKFXPYKQR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CCN2C(=O)C)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


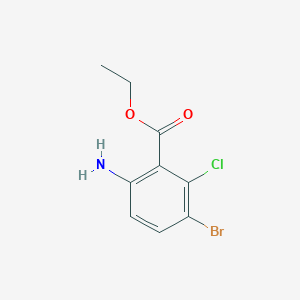


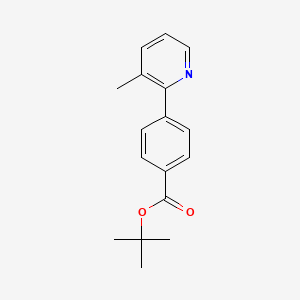
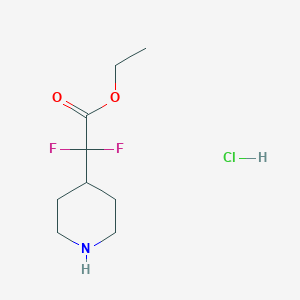
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
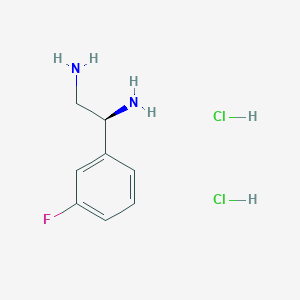

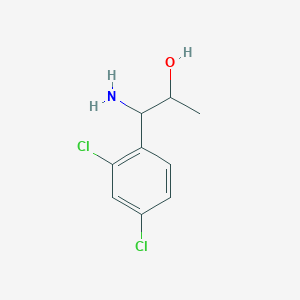
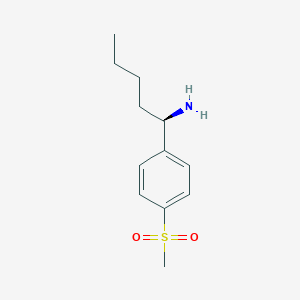
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
